1-(3-Isopropoxyphenyl)butan-2-ol
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Overview
Description
1-(3-Isopropoxyphenyl)butan-2-ol is an organic compound belonging to the class of secondary alcohols It features a butan-2-ol backbone with a 3-isopropoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Isopropoxyphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 3-isopropoxybenzaldehyde with a butylmagnesium bromide Grignard reagent followed by acidic workup yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and maximize product purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 1-(3-Isopropoxyphenyl)butan-2-one.
Reduction: 1-(3-Isopropoxyphenyl)butane.
Substitution: 1-(3-Isopropoxyphenyl)butyl chloride.
Scientific Research Applications
1-(3-Isopropoxyphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The isopropoxyphenyl moiety may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylbutan-2-ol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
1-(3-Methoxyphenyl)butan-2-ol: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and interactions.
1-(3-Isopropoxyphenyl)propan-2-ol: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
1-(3-Isopropoxyphenyl)butan-2-ol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-12(14)8-11-6-5-7-13(9-11)15-10(2)3/h5-7,9-10,12,14H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXYZVIFICCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)OC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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